Receptor Binding Profile Across β Subtypes
Isoproterenol demonstrates a defined affinity profile for β-adrenoceptor subtypes with Kis of 224 nM for β1, 458 nM for β2, and 1,570 nM for β3 . This establishes a 2.0-fold selectivity for β1 over β2, and a 7.0-fold and 3.4-fold selectivity for β1 and β2, respectively, over β3. This balanced, non-selective β1/β2 profile is distinct from β1-selective agents like dobutamine and β2-selective agents like terbutaline and salbutamol [1].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | β1: 224 nM; β2: 458 nM; β3: 1,570 nM |
| Comparator Or Baseline | β1: 224 nM; β2: 458 nM; β3: 1,570 nM (baseline for selectivity calculation) |
| Quantified Difference | 2.0-fold selectivity for β1 over β2; 7.0-fold (β1) and 3.4-fold (β2) over β3 |
| Conditions | Radioligand binding assay using recombinant human β-adrenoceptors |
Why This Matters
This defined, balanced affinity profile makes isoproterenol the gold-standard, non-selective β-agonist for experimental systems where maximal activation of both β1 and β2 receptors is required, enabling researchers to avoid the confounding variable of subtype selectivity.
- [1] Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061. View Source
